3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol
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Overview
Description
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is a complex organic compound that features a brominated pyridine ring with an amino group and a sulfonyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol typically involves multiple steps, starting with the bromination of pyridine derivatives. One common approach is to start with 2-amino-5-bromopyridine, which can be synthesized through the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The resulting 2-amino-5-bromopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group . Finally, the sulfonylated intermediate is reacted with propane-1,2-diol under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted pyridine derivatives .
Scientific Research Applications
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The bromine atom and amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A precursor in the synthesis of the target compound, shares the brominated pyridine structure.
3-Amino-2-bromopyridine: Another brominated pyridine derivative with similar reactivity.
2-Amino-6-bromopyridine: Similar structure but with the bromine atom in a different position.
Uniqueness
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is unique due to the presence of both the sulfonyl group and the propane-1,2-diol backbone, which confer distinct chemical and biological properties.
Properties
CAS No. |
1256957-76-2 |
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Molecular Formula |
C8H11BrN2O4S |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
3-(2-amino-5-bromopyridin-3-yl)sulfonylpropane-1,2-diol |
InChI |
InChI=1S/C8H11BrN2O4S/c9-5-1-7(8(10)11-2-5)16(14,15)4-6(13)3-12/h1-2,6,12-13H,3-4H2,(H2,10,11) |
InChI Key |
FNOPNVWKMMXRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)CC(CO)O)N)Br |
Origin of Product |
United States |
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